molecular formula C13H17ClN2O3S B3004659 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 923794-39-2

1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B3004659
CAS No.: 923794-39-2
M. Wt: 316.8
InChI Key: YPTPVOYNOCQADC-UHFFFAOYSA-N
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Description

1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloroacetyl group, a dimethylamino group, and a sulfonamide group attached to a tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the chloroacetyl group and the sulfonamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, helps in achieving the desired quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The sulfonamide group may also interact with biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-arylacetamide: This compound shares the chloroacetyl group but has different substituents on the aromatic ring.

    1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone): This compound has a similar chloroacetyl group but is linked to a piperazine core.

Uniqueness

1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups and the tetrahydroquinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-chloroacetyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-15(2)20(18,19)11-5-6-12-10(8-11)4-3-7-16(12)13(17)9-14/h5-6,8H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTPVOYNOCQADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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